molecular formula C23H24N2O5S B11393234 6-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393234
M. Wt: 440.5 g/mol
InChI Key: DIZYGTHSTKIRDY-UHFFFAOYSA-N
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Description

6-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a piperidine ring, and a sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative. The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile. The sulfonyl group is then added via a sulfonylation reaction using a sulfonyl chloride reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and sulfonylating agents such as sulfonyl chlorides. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

6-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-piperidone: A piperidine derivative with similar structural features.

    4-methylpiperidine: Another piperidine derivative with a methyl group at the 4-position.

    2,2,6,6-tetramethylpiperidine: A piperidine derivative with multiple methyl groups.

Uniqueness

6-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, a piperidine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

6-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-15-9-11-25(12-10-15)31(28,29)18-6-4-17(5-7-18)24-23(27)22-14-20(26)19-13-16(2)3-8-21(19)30-22/h3-8,13-15H,9-12H2,1-2H3,(H,24,27)

InChI Key

DIZYGTHSTKIRDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

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